molecular formula C15H12ClF2N3O2 B3014702 (2-Chloro-6-fluorophenyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034326-56-0

(2-Chloro-6-fluorophenyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B3014702
CAS No.: 2034326-56-0
M. Wt: 339.73
InChI Key: OKBXPQHIFXFTRB-UHFFFAOYSA-N
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Description

(2-Chloro-6-fluorophenyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is a chemical compound with a unique structure. It finds applications in scientific research, drug discovery, molecular biology studies, and chemical synthesis. Its molecular formula is C~4~H~2~ClFN~2~ , and its molecular weight is approximately 132.52 g/mol .


Synthesis Analysis

  • 5-fluoro-2-amino pyrimidines : These can be synthesized by reacting This compound with various amines in the presence of K~2~CO~3~ , forming C-N bonds .
  • 2-chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid : An intermediate compound used in the synthesis of benzamide scaffolds, which act as potent antagonists against P2X7 receptors .
  • 5-fluoro-2-cyano pyrimidine : A key intermediate for synthesizing 5-chloro-N-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine , a potent inhibitor of the JAK2 kinase .


Physical and Chemical Properties Analysis

  • Physical Properties :
    • Refractive Index (n20/D) : Approximately 1.503 .
    • Density : 1.439 g/mL at 20°C .
  • Chemical Properties :
    • SMILES String : Fc1cnc(Cl)nc1 (represents the compound’s structure in simplified notation) .

Scientific Research Applications

P2X7 Antagonist Clinical Candidate

The compound has been investigated in the context of P2X7 antagonism, which is relevant for the treatment of mood disorders. A study developed a novel method to synthesize P2X7 antagonists, leading to compounds with robust P2X7 receptor occupancy and potential for phase I clinical trials (Chrovian et al., 2018).

Serotonin Receptor Agonists

Research has been done on developing serotonin receptor agonists with improved oral bioavailability. Fluorine atom incorporation in the beta-position to the amino function in the side chain led to enhanced 5-HT1A agonist activity, indicating potential antidepressant effects (Vacher et al., 1999).

Crystal Structure and DFT Study

Molecular structures of related compounds have been analyzed using density functional theory (DFT) and crystallography, revealing insights into their physicochemical properties (Huang et al., 2021).

Molecular Structure Analysis

The structure of similar compounds has been characterized using spectroscopic techniques and X-ray diffraction, contributing to the understanding of molecular conformation and interactions (Lakshminarayana et al., 2009).

Sodium Channel Blockers and Anticonvulsants

A series of derivatives were synthesized and evaluated for their anticonvulsant activities, showing significant potential as sodium channel blockers and for treating convulsions (Malik & Khan, 2014).

In Vivo Exposure of Poorly Water-Soluble Compounds

Studies have focused on developing formulations for poorly water-soluble compounds, which is crucial for the advancement of such compounds in pharmacological applications (Burton et al., 2012).

Crystal Packing of Heterocyclic Analogues

Research on crystal packing of heterocyclic derivatives has helped understand non-covalent interactions in their supramolecular architectures, important for the design of pharmaceutical compounds (Sharma et al., 2019).

Safety and Hazards

  • Hazard Statements : It is classified as Acute Tox. 4 (Oral) and Skin Corr. 1B .
  • Precautionary Measures : Handle with care, use personal protective equipment (dust mask, eyeshields, gloves), and follow safety guidelines .

: MilliporeSigma: 2-Chloro-5-fluoropyrimidine : [Smolecule:

Properties

IUPAC Name

(2-chloro-6-fluorophenyl)-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClF2N3O2/c16-11-2-1-3-12(18)13(11)14(22)21-5-4-10(8-21)23-15-19-6-9(17)7-20-15/h1-3,6-7,10H,4-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKBXPQHIFXFTRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)F)C(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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